3-Ethyl-3-methylpiperidine

Description

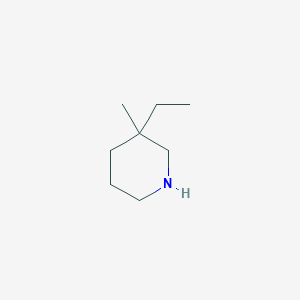

3-Ethyl-3-methylpiperidine (CAS: 1609430-53-6) is a bicyclic amine with the molecular formula C₈H₁₇N. Its structure features a piperidine ring substituted with both ethyl and methyl groups at the 3-position, creating steric hindrance that influences its reactivity and physical properties. Its hydrochloride salt (CAS: 1609403-36-2) is also commercially available, enhancing solubility for synthetic applications .

Properties

IUPAC Name |

3-ethyl-3-methylpiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N/c1-3-8(2)5-4-6-9-7-8/h9H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGCJUEBKFAMLJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCCNC1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-3-methylpiperidine typically involves the alkylation of piperidine. One common method is the reaction of piperidine with ethyl and methyl halides under basic conditions. The reaction proceeds as follows: [ \text{Piperidine} + \text{Ethyl Halide} + \text{Methyl Halide} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation of pyridine derivatives. This process involves the use of a catalyst such as molybdenum disulfide to facilitate the hydrogenation reaction .

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-3-methylpiperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide.

Reduction: Reduction reactions can convert the compound into its corresponding amine.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or peracids.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products Formed:

Oxidation: N-oxides.

Reduction: Amines.

Substitution: Various substituted piperidines depending on the reagents used.

Scientific Research Applications

3-Ethyl-3-methylpiperidine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its pharmacological properties.

Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Ethyl-3-methylpiperidine involves its interaction with various molecular targets. The compound can act as a ligand for certain receptors, modulating their activity. It may also inhibit specific enzymes, leading to altered biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, physical, and functional differences between 3-ethyl-3-methylpiperidine and structurally or functionally related compounds.

Table 1: Comparative Properties of this compound and Analogues

Structural and Functional Analysis:

Steric and Electronic Effects: this compound’s alkyl substituents increase steric bulk compared to simpler piperidines (e.g., 3-(Aminomethyl)pyridine), limiting its nucleophilicity but enhancing lipid solubility for CNS-targeting drug candidates . Glutethimide replaces alkyl groups with a phenyl ring and diketone moieties, enabling π-π interactions and hydrogen bonding critical for its sedative properties .

Physicochemical Properties :

- This compound exhibits moderate water solubility (~3,545 mg/L), whereas 2-Azaspiro[5.5]undecane (10,364 mg/L) has higher solubility due to its spirocyclic flexibility .

- The methyloxetan group in 3-(3-Methyloxetan-3-yl)piperidine introduces polarity, making it suitable for polymer and material science applications .

Applications :

- Pharmaceuticals : this compound is a precursor in antitumor and antibacterial agents, while Glutethimide is a clinically established sedative .

- Agrochemicals : Spirocyclic amines like 2-Azaspiro[5.5]undecane are preferred for pesticide synthesis due to their stability .

Research Findings and Trends

- Antimicrobial Activity : Piperidine derivatives with alkyl substituents, such as this compound, show enhanced membrane permeability, improving efficacy against Gram-positive bacteria .

- Material Science : The oxetan-functionalized analogue (3-(3-Methyloxetan-3-yl)piperidine) is being explored for photo-crosslinkable polymers, leveraging its rigid heterocycle .

- Safety Profile : Piperidine derivatives generally require stringent handling (e.g., ventilation, protective equipment) due to irritancy risks, as seen in safety data for 1-Ethyl-3-hydroxypiperidine .

Biological Activity

3-Ethyl-3-methylpiperidine is a nitrogen-containing heterocyclic compound that has garnered attention in pharmacological research due to its structural similarities to other biologically active piperidine derivatives. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a six-membered piperidine ring with two ethyl and methyl substituents at the nitrogen atom. This unique arrangement influences its interaction with various biological targets.

Biological Activity Overview

Research indicates that compounds containing piperidine structures often exhibit a range of biological activities, including:

- Antimicrobial Properties : Some studies have investigated the antimicrobial effects of piperidine derivatives, suggesting potential applications in treating infections.

- Anticancer Activity : Piperidine-based compounds have been explored for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types.

- Neuropharmacological Effects : Certain derivatives have shown promise in modulating neurotransmitter systems, which could be beneficial in treating neurological disorders.

The biological effects of this compound are hypothesized to arise from its ability to interact with specific receptors and enzymes in the body. For instance, it may act as a ligand for neurotransmitter receptors or inhibit certain enzyme activities, thereby influencing cellular signaling pathways.

Antimicrobial Activity

A study investigating the antimicrobial properties of this compound derivatives demonstrated significant activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| This compound | 64 | Escherichia coli |

| This compound | 16 | Pseudomonas aeruginosa |

Anticancer Studies

In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. For example, a study reported a dose-dependent reduction in cell viability for breast cancer cells treated with this compound.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 70 |

| 50 | 40 |

Pharmacological Applications

Given its biological activity, this compound is being explored for potential applications in:

- Drug Development : As a scaffold for synthesizing new pharmacological agents targeting various diseases.

- Therapeutic Uses : Potential use in treating infections or cancer due to its antimicrobial and anticancer properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.